molecular formula C17H36O3 B13733070 Ethanol, 2-(2-(tridecyloxy)ethoxy)- CAS No. 14663-73-1

Ethanol, 2-(2-(tridecyloxy)ethoxy)-

Cat. No.: B13733070
CAS No.: 14663-73-1
M. Wt: 288.5 g/mol
InChI Key: RTRMBXZHMWADJB-UHFFFAOYSA-N
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Description

2-(2-Tridecoxyethoxy)ethanol is an organic compound with the molecular formula C17H36O3. It is a type of diethylene glycol ether, specifically a diethylene glycol monotridecyl ether. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Tridecoxyethoxy)ethanol can be synthesized through the reaction of tridecyl alcohol with ethylene oxide. The reaction typically involves the following steps:

    Alkoxylation: Tridecyl alcohol is reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide, to form 2-(2-tridecoxyethoxy)ethanol.

    Purification: The resulting product is purified through distillation or other separation techniques to obtain the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of 2-(2-tridecoxyethoxy)ethanol follows similar synthetic routes but on a larger scale. The process involves continuous alkoxylation reactors where tridecyl alcohol and ethylene oxide are fed into the reactor, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tridecoxyethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Various substituted ethers or esters.

Scientific Research Applications

2-(2-Tridecoxyethoxy)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and reagents.

    Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.

    Industry: Applied in the production of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-tridecoxyethoxy)ethanol primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This compound can interact with various molecular targets, including cell membranes and proteins, to enhance the solubility and bioavailability of other compounds.

Comparison with Similar Compounds

Similar Compounds

    Diethylene glycol monododecyl ether: Similar structure but with a shorter alkyl chain.

    Diethylene glycol monohexadecyl ether: Similar structure but with a longer alkyl chain.

    Polyethylene glycol ethers: Similar surfactant properties but with varying chain lengths and structures.

Uniqueness

2-(2-Tridecoxyethoxy)ethanol is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better solubility and interaction with different compounds compared to other similar ethers.

Properties

CAS No.

14663-73-1

Molecular Formula

C17H36O3

Molecular Weight

288.5 g/mol

IUPAC Name

2-(2-tridecoxyethoxy)ethanol

InChI

InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19-16-17-20-15-13-18/h18H,2-17H2,1H3

InChI Key

RTRMBXZHMWADJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCOCCO

Origin of Product

United States

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